N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S2/c1-3-30(27,28)20-15-9-7-13(8-10-15)17-12-18(21(19-17)29(2,25)26)14-5-4-6-16(11-14)22(23)24/h4-11,18,20H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSDYHBWVPSINK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. Starting from commercially available precursors, the process includes the formation of the pyrazole ring via cyclization reactions, followed by the introduction of the nitrophenyl group through nitration, and subsequent sulfonation to introduce the methylsulfonyl and ethanesulfonamide groups. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as sulfuric acid or Lewis acids to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized synthetic routes to ensure high yield and purity. This may include continuous flow reactions to enhance efficiency, rigorous purification steps such as recrystallization, and the use of advanced analytical techniques like HPLC for quality control.
Chemical Reactions Analysis
Scientific Research Applications
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has found applications across several scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a functional group in medicinal chemistry for drug discovery.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions, particularly those involving sulfonamides.
Medicine: Explored for its therapeutic potential in treating diseases that involve dysregulation of enzyme activity.
Industry: Utilized in the development of materials with specific electronic or photochemical properties, given its unique structural features.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related dihydropyrazole derivatives from the provided evidence:
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide ():
- Substituents: 3-Chlorophenylsulfonyl (position 1), 2-fluorophenyl (position 5), and ethanesulfonamide (position 3).
- Key Differences: The absence of a nitro group and the presence of chloro/fluoro substituents reduce electron-withdrawing effects compared to the target compound. This may enhance lipophilicity and membrane permeability .
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
- Substituents: 4-Fluorophenyl (position 5), triazolyl (position 3), and carbothioamide (position 1).
- Key Differences: Replacement of sulfonamide with carbothioamide and introduction of a triazole ring alter hydrogen-bonding capacity and metabolic stability. The triazole may confer resistance to oxidative degradation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
Electronic Effects: The target compound’s 3-nitrophenyl and sulfonamide groups introduce strong electron-withdrawing effects, which may enhance binding to polar active sites (e.g., kinases or proteases).
Hydrogen-Bonding Capacity: Dual sulfonamide groups in the target compound and ’s analogue facilitate hydrogen-bond donor/acceptor interactions. ’s carbothioamide and triazole substituents offer alternative binding modes, possibly reducing off-target interactions .
’s chloro/fluoro substituents are more stable under standard reaction conditions .
Biological Activity
N-(4-(1-(methylsulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, particularly the pyrazole core and various functional groups, allow for diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that this compound exhibits several mechanisms of action, including:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for therapeutic interventions in diseases characterized by enzyme dysregulation.
- Antioxidant Activity : Molecular docking studies suggest that the compound has antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals .
- Anti-inflammatory Effects : The presence of the nitrophenyl group is associated with anti-inflammatory activity. Studies have shown that compounds with similar structures can modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .
Biological Activity Data
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups, highlighting its potential as a protective agent against oxidative damage.
Case Study 2: Anti-inflammatory Effects
In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. Histological analysis revealed reduced leukocyte infiltration and lower levels of pro-inflammatory cytokines.
Q & A
Q. Advanced
- Molecular Docking : Use AutoDock Vina for rapid screening; its scoring function combines empirical and knowledge-based terms to rank poses. Multithreading enables high-throughput virtual screening .
- MD Simulations : Post-docking, run GROMACS or AMBER simulations to assess binding stability and solvation effects.
- QSAR Modeling : Corrogate structural descriptors (e.g., nitro group charge, logP) with activity data to predict SAR trends .
What analytical techniques are essential for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR verifies regiochemistry (e.g., nitrophenyl substitution pattern) and diastereomeric purity .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., over-nitrated derivatives) .
- Elemental Analysis : Confirms C, H, N, S composition, critical for publication-ready data .
How should researchers address contradictions between in vitro and in vivo activity data?
Q. Advanced
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., nitro reduction) that reduces in vivo efficacy .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to reconcile potency gaps .
- Prodrug Strategies : Modify the nitro group to a protected amine to enhance metabolic resistance .
What are the documented biological activities of this compound, and what mechanisms are hypothesized?
Q. Basic
- Anticancer Activity : Pyrazole-sulfonamide hybrids inhibit tubulin polymerization or topoisomerase II, though nitro group redox cycling may contribute to cytotoxicity .
- Antimicrobial Effects : Sulfonamide moieties likely target dihydropteroate synthase (DHPS), analogous to sulfa drugs .
What strategies optimize reaction conditions during scale-up synthesis?
Q. Advanced
- Flow Chemistry : Enhances heat/mass transfer for exothermic sulfonylation steps, reducing decomposition .
- DoE (Design of Experiments) : Statistically optimize solvent (e.g., DMF vs. THF), temperature, and catalyst loading to maximize yield .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of nitro group incorporation .
How can molecular dynamics (MD) simulations elucidate solvent interactions?
Q. Advanced
- Solvent Box Setup : Simulate the compound in explicit water/DMSO to calculate solvation free energy (ΔG_solv) and partition coefficients .
- Hydrogen Bond Analysis : Identify persistent interactions between sulfonamide groups and water, explaining solubility limitations .
- Conformational Sampling : Umbrella sampling or metadynamics reveal low-energy conformers influencing target binding .
What are the solubility and stability challenges, and how do they impact experimental design?
Q. Basic
- Solubility : Low aqueous solubility (due to nitro and sulfonamide groups) necessitates DMSO stocks (<10% v/v in assays) .
- Stability : Nitro groups are prone to photodegradation; store samples in amber vials at -20°C .
- Formulation : Use cyclodextrins or liposomal encapsulation for in vivo studies to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
